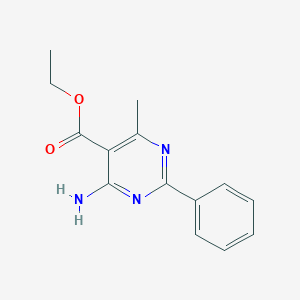

![molecular formula C13H14N2O2 B386280 N-[2-(quinolin-8-yloxy)ethyl]acetamide CAS No. 313961-43-2](/img/structure/B386280.png)

N-[2-(quinolin-8-yloxy)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(quinolin-8-yloxy)ethyl]acetamide” is a chemical compound with the linear formula C13H14N2O2 . It has a molecular weight of 230.269 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[2-(quinolin-8-yloxy)ethyl]acetamide” is represented by the linear formula C13H14N2O2 . The exact three-dimensional structure would require more detailed analysis or experimental data which is not available in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Quinoline and its derivatives, including phenoxy acetamide, have been recognized for their significant contributions to medicinal chemistry and drug development. These compounds serve as key elements in the design and synthesis of new pharmaceuticals aimed at enhancing safety, efficacy, and patient quality of life. Research emphasizes the importance of quinoline's molecular framework in creating pharmacologically active compounds with diverse compositions, indicating the chemical's role in developing tailored therapeutic agents (Al-Ostoot et al., 2021).

Anticancer and Antimicrobial Activities

Quinoline and its analogs have been the focus of extensive research due to their broad spectrum of bioactivities, including antitumor, antimicrobial, and anti-inflammatory effects. Notable compounds such as quinine and camptothecin have led to breakthroughs in antimalarial and anticancer drug development, showcasing the therapeutic potential of quinoline alkaloids and their derivatives in treating a wide range of diseases (Shang et al., 2018).

Corrosion Inhibition

Beyond their pharmacological applications, quinoline derivatives have also been investigated for their effectiveness as anticorrosive agents. Their ability to form stable chelating complexes with metallic surfaces highlights their industrial importance, particularly in protecting metals from corrosion. This aspect of quinoline research underscores the compound's versatility and its potential applications in materials science and engineering (Verma et al., 2020).

Green Chemistry and Sustainable Synthesis

Efforts to design environmentally friendly synthetic methods for quinoline scaffolds have gained momentum, with research focusing on reducing the use of hazardous chemicals and promoting green chemistry principles. These initiatives aim to develop non-toxic, sustainable methods for synthesizing quinoline derivatives, reflecting a commitment to minimizing environmental impact while advancing pharmaceutical research (Nainwal et al., 2019).

Eigenschaften

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2-7H,8-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDINDFARRDVWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC=CC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(anilinocarbothioyl)amino]ethyl}-N-benzyl-N'-phenylthiourea](/img/structure/B386205.png)

![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)

![4'-(10,12-Octadecadiynyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B386208.png)

![1-{2-[4-(1-Adamantyl)phenoxy]ethyl}piperidine](/img/structure/B386210.png)

![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B386216.png)

![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)

![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)